6-O-(2-Furoyl)castanospermine
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Overview
Description
6-O-(2-Furoyl)castanospermine is a derivative of castanospermine, an indolizidine alkaloid first isolated from the seeds of the Australian tree Castanospermum australe . This compound is known for its potent inhibitory effects on certain glucosidase enzymes and has shown significant antiviral activity in various studies .
Preparation Methods
The synthesis of 6-O-(2-Furoyl)castanospermine involves the acylation of castanospermine at the 6-hydroxy position with 2-furoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to prevent decomposition of the reactants .
Chemical Reactions Analysis
6-O-(2-Furoyl)castanospermine undergoes various chemical reactions, including:
Scientific Research Applications
6-O-(2-Furoyl)castanospermine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6-O-(2-Furoyl)castanospermine involves the inhibition of glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glycosidic bonds, thereby inhibiting the processing of glycoproteins . This inhibition disrupts viral replication and glycoprotein folding, making it a potent antiviral agent .
Comparison with Similar Compounds
6-O-(2-Furoyl)castanospermine is unique compared to other similar compounds due to its specific acylation at the 6-hydroxy position. Similar compounds include:
Castanospermine: The parent compound, known for its glucosidase inhibitory activity.
6-O-butanoyl castanospermine: Another derivative with broad antiviral activity but with different acylation.
Swainsonine: An indolizidine alkaloid with similar enzyme inhibitory properties but different structural features.
These compounds share similar biological activities but differ in their specific chemical modifications and resulting biological effects.
Properties
CAS No. |
121104-92-5 |
---|---|
Molecular Formula |
C13H17NO6 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C13H17NO6/c15-7-3-4-14-6-9(11(16)12(17)10(7)14)20-13(18)8-2-1-5-19-8/h1-2,5,7,9-12,15-17H,3-4,6H2/t7-,9-,10+,11+,12+/m0/s1 |
InChI Key |
LKDPZAZJAHYOCB-KXMNOHPDSA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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